(3S,4R)-4-Fenilpirrolidin-3-amina; dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

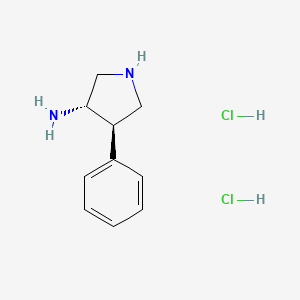

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its pyrrolidine ring structure, which is substituted with a phenyl group and an amine group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Aplicaciones Científicas De Investigación

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Phenylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-Phenylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides are commonly used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst.

Nucleophiles: Alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a more saturated amine derivative.

Mecanismo De Acción

The mechanism of action of (3S,4R)-4-Phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(3S,4R)-3-Ethyl-4-phenylpyrrolidine: Similar structure but with an ethyl group instead of an amine.

(3S,4R)-4-Phenylpyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

(3S,4R)-4-Phenylpyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility, making it more suitable for various applications in research and industry.

Actividad Biológica

(3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride, a compound with significant potential in pharmacology, is a chiral amine derivative that has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is characterized by its specific stereochemistry and can be represented as follows:

- IUPAC Name : (3S,4R)-4-Phenylpyrrolidin-3-amine;dihydrochloride

- CAS Number : 2503156-05-4

The biological activity of (3S,4R)-4-Phenylpyrrolidin-3-amine is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system through the following mechanisms:

- Dopaminergic Activity : Similar compounds have shown the ability to inhibit dopamine transporters (DAT), leading to increased dopamine levels in synaptic clefts, which may enhance dopaminergic signaling.

- Serotonergic Modulation : The compound may also interact with serotonin transporters (SERT), potentially influencing mood and anxiety-related behaviors.

- Norepinephrine Receptor Interaction : It has been suggested that this compound could affect norepinephrine levels, contributing to its overall psychoactive effects.

Biological Activity

Research indicates that (3S,4R)-4-Phenylpyrrolidin-3-amine exhibits a range of biological activities:

- Antidepressant Effects : Studies have reported that compounds with similar structures can exhibit antidepressant-like effects in animal models by modulating neurotransmitter levels.

- Cognitive Enhancement : There is evidence suggesting that this compound may enhance cognitive functions by improving memory and learning capabilities through its action on neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of (3S,4R)-4-Phenylpyrrolidin-3-amine has not been extensively studied; however, insights can be drawn from related compounds. Factors such as lipophilicity and molecular weight are crucial for assessing its bioavailability and distribution within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of (3S,4R)-4-Phenylpyrrolidin-3-amine in various therapeutic contexts:

- Cognitive Enhancers : A study indicated that similar compounds could improve cognitive performance in preclinical models, suggesting a potential application in treating cognitive deficits associated with neurodegenerative diseases .

- Antidepressant Activity : In a controlled study involving rodents, administration of the compound led to significant reductions in depressive-like behaviors, supporting its role as a potential antidepressant agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (3S,4R)-4-Phenylpyrrolidin-3-amine, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (2S,5R)-5-(2-Aminoethyl)thiazolidine | Antidepressant | SERT/DAT inhibition |

| 1-(4-(2-Methoxyphenyl)piperazin-1-yl)propan | Antipsychotic | Dopaminergic modulation |

| 1-(4-(3,5-Dimethoxybenzyl)piperazin) | Antimicrobial | Membrane disruption |

Propiedades

IUPAC Name |

(3S,4R)-4-phenylpyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;;/h1-5,9-10,12H,6-7,11H2;2*1H/t9-,10+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORNWIOHVXJDBH-JXGSBULDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.